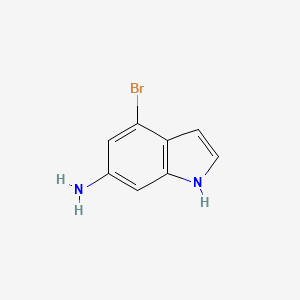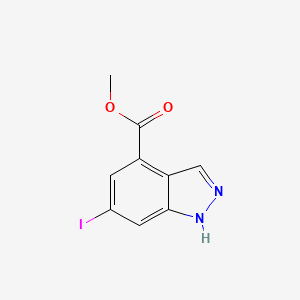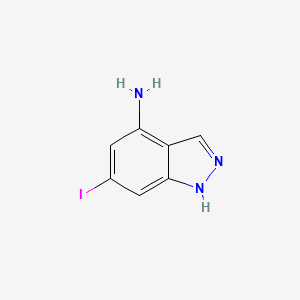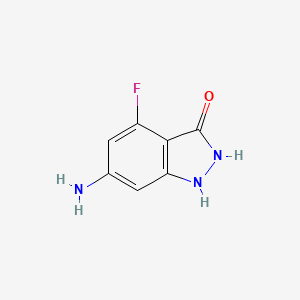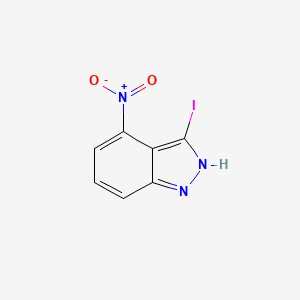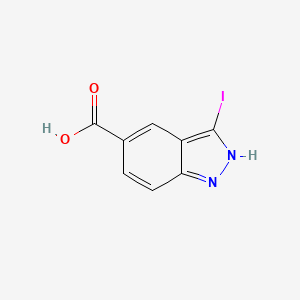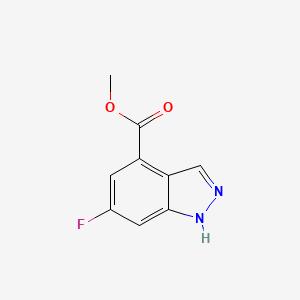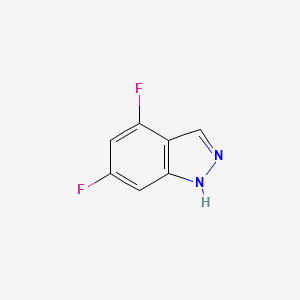
3-(1H-咪唑-2-基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of various imidazoquinoline derivatives has been explored through different methodologies. In one approach, 1,4-diaryl substituted imidazo[4,5-c]quinolines were synthesized using a modified Pictet-Spengler reaction catalyzed by Yb(OTf)3, with the imidazole ring being formed from imines and TosMIC, followed by functionalization at the C-4 position to yield the imidazoquinoline skeleton . Another study reported the iodine-catalyzed regioselective sulfenylation of imidazo[1,5-a]quinolines under metal- and oxidant-free conditions to produce 3-sulfenylimidazo[1,5-a]quinoline derivatives . Additionally, 3-amino-1H,3H-quinoline-2,4-diones reacted with urea to give 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones, involving a molecular rearrangement . A one-pot condensation reaction using sulfamic acid-functionalized γ-Fe2O3 nanoparticles as a catalyst was employed to synthesize N-fused imidazole-quinoline conjugates . Furthermore, a one-pot sequential reaction featuring a copper-catalyzed amination was developed to synthesize pyrido[2',1':2,3]imidazo[4,5-c]quinolines .
Molecular Structure Analysis
The molecular structures of the synthesized imidazoquinoline derivatives were characterized using various spectroscopic techniques. For instance, the 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones were characterized by 1H, 13C, 15N NMR, IR spectra, and mass spectrometry . Similarly, the unexpected molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones was characterized by 1H NMR, 13C NMR, IR spectra, and mass spectrometry . The structure of 1-methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate was elucidated, showing that the molecule is almost exactly planar and forms a strong hydrogen bond with the Cl(-) anion .
Chemical Reactions Analysis
The reactivity of imidazoquinoline derivatives has been explored through various chemical reactions. Electrophilic substitution reactions were performed on 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, leading to a range of substituted products . The reactivity of imidazo[1,2-a]quinoxalines was also investigated, with reactions such as electrophilic substitution, lithiation, and halogen-metal exchange being used to synthesize a new series of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoquinoline derivatives were assessed through their biological activities and interactions. Some of the synthesized compounds exhibited significant anti-cancer activity, such as 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline . The 3-sulfenylimidazo[1,5-a]quinoline derivatives also showed promising anticancer activity . The electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand were studied, revealing better electrocatalytic activities and photocatalytic properties for degrading organic dyes . Additionally, some imidazo[1,2-a]quinoxalines were found to inhibit cyclic nucleotide phosphodiesterases, with one compound showing potent relaxant activity on smooth muscle .
科学研究应用
电化学行为和催化
- 电化学性质和 CO2 还原:对含有相关配体的 ClRe(CO)3 配合物的研究揭示了它们的电化学行为,显示出独特的可逆伏安图,并且在添加路易斯酸后在 CO2 还原中表现出适度的催化活性,表明它们在电化学应用和催化中的潜力 (汉森和沃伦,2018).
新型化合物的合成
- 用于合成的磁性回收催化剂:磺胺酸功能化的 γ-Fe2O3 纳米粒子已被用作磁性可回收催化剂,用于在无溶剂条件下合成 N-稠合咪唑-喹啉共轭物,突出了合成新型共轭化合物的环保方法 (穆拉德扎德贡等人,2015).
生物和化学性质
抗癌活性:稠合咪唑喹啉化合物的合成和评估已证明具有抗癌活性,展示了这些化合物作为肿瘤学研究中治疗潜力的前景 (蒂古拉等人,2016).
光催化和磁性:由喹啉-咪唑-单酰胺配体构建的八钼酸盐配合物显示出显着的光催化、光催化和磁性,表明它们在光催化和材料科学中的适用性 (李等人,2020).
分子重排和合成策略
喹啉-咪唑衍生物的合成:绿色合成方法已被用于生产喹啉基咪唑衍生物,展示了显着的抗菌活性,并强调了此类化合物在开发新型抗菌剂中的作用 (德赛等人,2014).
燃料脱氮:分子印迹聚-2-(1H-咪唑-2-基)-4-苯酚微球在燃料的吸附脱氮中显示出前景,为提高燃料质量提供了能源领域的新应用 (阿卜杜勒-卡迪尔等人,2018).
作用机制
Target of Action
3-(1H-imidazol-2-yl)quinoline is a compound that has shown potential as an antitumor agent . The primary targets of this compound are proteins involved in cell cycle regulation and apoptosis, such as Bax, p21, p27, and p53 . These proteins play crucial roles in controlling cell growth and death, making them key targets for cancer therapy.
Mode of Action
The compound interacts with its targets by up-regulating proteins like Bax, p21, p27, and p53, and down-regulating proteins like Bcl-2 . This leads to the activation of caspase-9 and caspase-3, which are key enzymes in the apoptosis pathway . The activation of these caspases leads to the cleavage of PARP, a protein involved in DNA repair and cell death . Additionally, the compound inhibits CDK activity, which is crucial for cell cycle progression .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and death. By up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, it promotes apoptosis, a form of programmed cell death . By inhibiting CDK activity, it disrupts the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
Its high solubility in water and other polar solvents suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of tumor growth. In vitro studies have shown that it exhibits moderate to high inhibitory activities against various tumor cell lines . In vivo studies have also shown that it effectively inhibits tumor growth in a HepG2 xenograft mouse model .
未来方向
属性
IUPAC Name |
3-(1H-imidazol-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBMNQIWWWIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648290 |
Source


|
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)quinoline | |
CAS RN |
1006589-08-7 |
Source


|
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

